1-Bromo-4-[(ethanesulfonyl)methyl]benzene
Overview
Description
1-Bromo-4-[(ethanesulfonyl)methyl]benzene is a chemical compound with the CAS Number: 1351382-01-8 and a molecular weight of 263.16 .
Molecular Structure Analysis
The molecule contains a total of 24 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .Scientific Research Applications
Radiosynthesis Applications
1-Bromo-4-[(ethanesulfonyl)methyl]benzene has been used in the development of new bifunctional labeling agents for radioisotopes. For instance, 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue through nucleophilic substitution reactions. This process offers prospective applications in radiopharmaceutical sciences, enabling the creation of novel probes for positron emission tomography (PET) imaging (Namolingam et al., 2001).
Conformational Studies
Research into the conformational aspects of bromo-substituted benzene derivatives provides insights into their structural properties. For example, studies on 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene revealed unique conformational behaviors due to steric interactions, which have implications for understanding molecular dynamics and designing molecules with desired physical and chemical properties (Okazaki et al., 1989).
Molecular Structure and Interactions
The molecular structure and intermolecular interactions of bromo-substituted benzenes, including their halogen bonding and crystal packing patterns, have been extensively studied. Such analyses provide foundational knowledge for materials science, particularly in the design and development of new crystalline materials with specific functional properties (Jones et al., 2012).
Synthesis and Fluorescence Properties
The synthesis and investigation of the fluorescence properties of bromo-substituted benzene derivatives have been explored, demonstrating their potential as luminophores. These compounds show distinct photoluminescence behaviors in solution and solid states, indicating their application in optical materials and devices (Liang Zuo-qi, 2015).
Chemical Synthesis and Catalysis
The compound has been utilized as a precursor in the synthesis of various organic molecules, showcasing its role in facilitating complex chemical transformations. This includes its application in palladium-catalyzed cross-coupling reactions, which are fundamental in the field of synthetic organic chemistry and the development of pharmaceuticals and agrochemicals (Reus et al., 2012).
Properties
IUPAC Name |
1-bromo-4-(ethylsulfonylmethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-2-13(11,12)7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQHGRSZQWUIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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